5-Nitro-2-(thiophen-2-ylsulfanyl)aniline
Overview
Description
5-Nitro-2-(thiophen-2-ylsulfanyl)aniline is a chemical compound with the molecular formula C10H8N2O2S2 . It has a molecular weight of 252.3 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitro group (-NO2) and a thiophen-2-ylsulfanyl group attached to an aniline (phenylamine) ring . The InChI code for this compound is 1S/C10H8N2O2S2/c11-8-6-7(12(13)14)3-4-9(8)16-10-2-1-5-15-10/h1-6H,11H2 .It is stored at room temperature . More detailed physical and chemical properties are not available in the current resources .
Scientific Research Applications
Synthesis and Characterization of Electrochromic Materials
One significant application of compounds related to 5-Nitro-2-(thiophen-2-ylsulfanyl)aniline is in the synthesis and characterization of novel electrochromic materials. For instance, a study involving the synthesis of novel donor–acceptor systems employing nitrotriphenylamine units and different thiophene derivatives demonstrated their potential in creating highly stable conducting polymers. These polymers exhibited outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region (NIR), indicating their suitability for electrochromic applications in this spectrum (Li et al., 2017).
Corrosion Inhibition
Another research application involves the use of thiophene derivatives as corrosion inhibitors. A study highlighted the synthesis of an (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline compound, which exhibited efficient inhibition on the corrosion of mild steel X52 in acidic environments. The compound's performance was assessed through weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, demonstrating its potential as a corrosion inhibitor (Daoud et al., 2014).
Organic Electronics and Fluorescent Dyes
Compounds structurally related to this compound have found applications in the field of organic electronics and as precursors for fluorescent dyes. For example, a novel class of color-tunable emitting amorphous molecular materials with bipolar character was synthesized, including derivatives that function as excellent emitting materials for organic electroluminescent (EL) devices. These materials, characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the ability to form stable amorphous glasses, suggest their utility in creating multicolor light-emitting devices, including white light emission (Doi et al., 2003).
Properties
IUPAC Name |
5-nitro-2-thiophen-2-ylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S2/c11-8-6-7(12(13)14)3-4-9(8)16-10-2-1-5-15-10/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFFNHCCCNRROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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